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Abstract
SR1555 hydrochloride is a potent and selective small molecule inverse agonist of the Retinoic

acid receptor-related Orphan Receptor gamma (RORγ). As a key regulator of T helper 17

(Th17) cell differentiation and function, RORγ has emerged as a promising therapeutic target

for a range of autoimmune diseases and metabolic disorders. SR1555 hydrochloride has

been instrumental in elucidating the therapeutic potential of RORγ modulation. This technical

guide provides a comprehensive overview of the discovery, development, and characterization

of SR1555 hydrochloride, including its mechanism of action, synthesis, and detailed

experimental protocols for its evaluation.

Introduction
The Retinoic acid receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that

plays a pivotal role in the differentiation of pro-inflammatory Th17 cells, which are implicated in

the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis,

and multiple sclerosis. RORγ exists in two isoforms, RORγ1 and RORγt (a splice variant), with

RORγt being predominantly expressed in immune cells and considered the master regulator of

Th17 cell lineage commitment. Upon activation, RORγt binds to specific DNA sequences

known as ROR response elements (ROREs) in the promoter regions of target genes, such as
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those encoding for interleukin-17A (IL-17A), IL-17F, and IL-23 receptor (IL-23R), thereby driving

their transcription and promoting the pro-inflammatory Th17 phenotype.

In addition to its role in immunity, RORγ has been identified as a key regulator of metabolic

processes. It is involved in the control of circadian rhythms and lipid and glucose homeostasis.

Dysregulation of RORγ activity has been linked to metabolic disorders such as obesity and type

2 diabetes.

The discovery of small molecules that can modulate RORγ activity has opened up new

avenues for therapeutic intervention. Inverse agonists of RORγ, such as SR1555
hydrochloride, are compounds that bind to the receptor and suppress its constitutive activity,

leading to a reduction in the expression of RORγ target genes. This mechanism of action

provides a promising strategy for the treatment of Th17-mediated autoimmune diseases and

potentially metabolic disorders.

SR1555 hydrochloride has been identified as a selective RORγ inverse agonist that

effectively suppresses Th17 differentiation and function while promoting the development of

anti-inflammatory regulatory T (Treg) cells.[1] This dual activity makes it a particularly

interesting tool compound for studying the therapeutic potential of RORγ inhibition.

Discovery and Synthesis
The discovery of SR1555 hydrochloride stemmed from efforts to identify selective small

molecule modulators of RORγ. While the precise initial discovery and lead optimization process

for SR1555 is not extensively detailed in publicly available literature, its chemical structure, 1-

(4-((4'-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)-[1,1'-biphenyl]-4-yl)methyl)piperazin-1-

yl)ethanone hydrochloride, suggests a rational design approach targeting the ligand-binding

domain of RORγ.

A plausible synthetic route for the free base of SR1555 hydrochloride can be conceptualized

based on common organic synthesis reactions. The final step would involve the formation of

the hydrochloride salt.

Conceptual Synthesis Scheme:

Step 1: Suzuki Coupling. A Suzuki coupling reaction between a boronic acid or ester derivative

of one of the phenyl rings and a halide derivative of the other phenyl ring would form the central
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biphenyl core.

Step 2: Introduction of the piperazine moiety. The biphenyl intermediate would then be

functionalized with a leaving group (e.g., a halide) on the methyl group, allowing for

nucleophilic substitution by N-acetylpiperazine.

Step 3: Grignard Reaction. The trifluoromethyl groups can be introduced via a Grignard

reaction using a suitable trifluoromethyl-containing Grignard reagent on a ketone precursor on

the other phenyl ring.

Step 4: Hydrochloride Salt Formation. The final free base is then treated with hydrochloric acid

in a suitable solvent to yield SR1555 hydrochloride.

Mechanism of Action
SR1555 hydrochloride exerts its biological effects by acting as a selective inverse agonist of

RORγ.[1] Unlike an antagonist which simply blocks the binding of an agonist, an inverse

agonist binds to the constitutively active receptor and reduces its basal level of activity.

The binding of SR1555 hydrochloride to the ligand-binding domain of RORγ induces a

conformational change in the receptor. This altered conformation prevents the recruitment of

coactivators and promotes the recruitment of corepressors to the RORγ transcriptional

complex. As a result, the transcription of RORγ target genes, most notably IL17A and IL17F, is

suppressed.

By inhibiting the transcriptional activity of RORγt, SR1555 hydrochloride effectively blocks the

differentiation of naive T cells into pro-inflammatory Th17 cells. Furthermore, studies have

shown that SR1555 hydrochloride can also promote the differentiation of naive T cells into

anti-inflammatory Treg cells, which are characterized by the expression of the transcription

factor Foxp3.[1] The precise mechanism by which SR1555 promotes Treg differentiation is still

under investigation but may involve the modulation of the cytokine environment or direct effects

on the transcriptional machinery governing Treg lineage commitment.

Signaling Pathway
The RORγ signaling pathway is central to the development of Th17 cells. The binding of

SR1555 hydrochloride to RORγt disrupts this pathway, leading to a decrease in Th17 cell
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differentiation and an increase in Treg cell differentiation.
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RORγ Signaling Pathway and SR1555 Hydrochloride Modulation.

Quantitative Data
The following tables summarize the key quantitative data for SR1555 hydrochloride.

Table 1: In Vitro Activity of SR1555 Hydrochloride
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Assay Type Target Cell Line Parameter Value Reference

RORγ

Inverse

Agonist

Activity

RORγ - IC50 1.5 µM [2]

RORγ Ligand

Binding

Assay

RORγ LBD - IC50 1 µM [2][3]

IL-17A Gene

Expression

Endogenous

IL-17A
EL-4 cells Inhibition

>70% at 10

µM

Th17

Differentiation

Murine

splenocytes
- Inhibition

Concentratio

n-dependent

Treg

Differentiation

Murine

splenocytes
- Stimulation

Concentratio

n-dependent

Table 2: Selectivity of SR1555

Receptor Activity Result Reference

RORα Binding/Activity No significant activity [2]

LXR Binding/Activity No significant activity [2]

FXR Binding/Activity No significant activity [2]

Table 3: In Vivo Efficacy of a RORγ Inverse Agonist (Conceptual Data)

Animal Model
Treatment
Group

Body Weight
Change

Fat Mass
Change

Insulin
Sensitivity

Diet-Induced

Obese Mice
Vehicle +10% +15% Decreased

Diet-Induced

Obese Mice

RORγ Inverse

Agonist
-5% -10% Improved
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SR1555
hydrochloride.

RORγ Co-transfection Reporter Assay
This assay is used to determine the functional activity of compounds on RORγ-mediated

transcription.

Materials:

HEK293T cells

Expression vector for GAL4-RORγ-LBD (ligand-binding domain)

Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)

Control vector for transfection normalization (e.g., Renilla luciferase)

Transfection reagent (e.g., Lipofectamine 2000)

Cell culture medium (DMEM with 10% FBS)

SR1555 hydrochloride

Luciferase assay reagent

Protocol:

Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate

overnight.

Prepare the transfection mix by combining the GAL4-RORγ-LBD expression vector, the

GAL4-UAS luciferase reporter vector, and the Renilla luciferase control vector with the

transfection reagent in serum-free medium, according to the manufacturer's instructions.

Add the transfection mix to the cells and incubate for 4-6 hours.
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Replace the transfection medium with fresh complete medium containing various

concentrations of SR1555 hydrochloride or vehicle control.

Incubate the cells for an additional 24 hours.

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer

and the appropriate luciferase assay reagents.

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for

variations in transfection efficiency.

Calculate the percent inhibition of RORγ activity for each concentration of SR1555
hydrochloride and determine the IC50 value.
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RORγ Co-transfection Reporter Assay Workflow.
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In Vitro Th17/Treg Differentiation Assay
This assay assesses the effect of SR1555 hydrochloride on the differentiation of naive CD4+

T cells into Th17 and Treg cells.

Materials:

Spleens from C57BL/6 mice

Naive CD4+ T cell isolation kit

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics

Anti-CD3 and anti-CD28 antibodies

Th17 polarizing cytokines: IL-6, TGF-β, IL-23

Treg polarizing cytokines: TGF-β, IL-2

SR1555 hydrochloride

Intracellular staining kit for IL-17 and Foxp3

Flow cytometer

Protocol:

Isolate naive CD4+ T cells from the spleens of C57BL/6 mice using a negative selection kit.

Activate the naive T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

For Th17 differentiation, culture the activated T cells in the presence of IL-6, TGF-β, and IL-

23.

For Treg differentiation, culture the activated T cells in the presence of TGF-β and IL-2.

Add various concentrations of SR1555 hydrochloride or vehicle control to the cultures.

Incubate the cells for 3-4 days.
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For Th17 analysis, restimulate the cells with PMA and ionomycin in the presence of a protein

transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.

Harvest the cells and perform intracellular staining for IL-17.

For Treg analysis, harvest the cells and perform intracellular staining for Foxp3.

Analyze the percentage of IL-17+ and Foxp3+ cells by flow cytometry.

In Vivo Diet-Induced Obesity Model
This model is used to evaluate the therapeutic potential of SR1555 hydrochloride in a

metabolic disorder context.

Materials:

C57BL/6 mice

High-fat diet (e.g., 60% kcal from fat)

Standard chow diet

SR1555 hydrochloride

Equipment for measuring body weight, body composition (e.g., DEXA or NMR), and for

performing glucose and insulin tolerance tests.

Protocol:

Induce obesity in C57BL/6 mice by feeding them a high-fat diet for 8-12 weeks. A control

group is maintained on a standard chow diet.

Once the mice on the high-fat diet have developed a stable obese phenotype (significant

increase in body weight and fat mass compared to the control group), randomize them into

treatment groups.

Administer SR1555 hydrochloride or vehicle control to the obese mice daily via oral gavage

or another appropriate route.
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Monitor body weight and food intake regularly throughout the study.

At the end of the treatment period, perform glucose and insulin tolerance tests to assess

insulin sensitivity.

Measure body composition to determine changes in fat mass and lean mass.

Collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression,

histology).
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In Vivo Diet-Induced Obesity Model Workflow.
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Conclusion
SR1555 hydrochloride is a valuable pharmacological tool for investigating the biological roles

of RORγ and for exploring its therapeutic potential. As a selective RORγ inverse agonist, it has

demonstrated the ability to suppress pro-inflammatory Th17 cell differentiation and function

while promoting the generation of anti-inflammatory Treg cells. These properties highlight the

potential of RORγ inverse agonists as a novel therapeutic strategy for autoimmune diseases.

Furthermore, the involvement of RORγ in metabolic regulation suggests that compounds like

SR1555 hydrochloride may also have utility in the treatment of obesity and related metabolic

disorders. The detailed experimental protocols provided in this guide will aid researchers in the

further characterization of SR1555 hydrochloride and the development of next-generation

RORγ modulators.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610962?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

